

# GSK2798745: An In-Depth Technical Guide on its Modulation of Intracellular Calcium Signaling

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## Compound of Interest

Compound Name: GSK2798745

Cat. No.: B607803

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## Abstract

**GSK2798745** is a potent, selective, and orally bioavailable antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.<sup>[1][2]</sup> As a non-selective cation channel, TRPV4 plays a crucial role in mediating calcium influx in response to a variety of stimuli, thereby influencing a wide range of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of **GSK2798745**, with a specific focus on its mechanism of action in modulating intracellular calcium signaling. This document details the molecular interactions of **GSK2798745**, its effects on downstream signaling pathways, and quantitative data from key preclinical studies. Furthermore, it provides detailed experimental protocols for assessing the activity of **GSK2798745** in vitro, and includes visualizations of the relevant signaling pathways and experimental workflows.

## Introduction to GSK2798745 and its Target: The TRPV4 Ion Channel

**GSK2798745** was developed by GlaxoSmithKline as a clinical candidate for the treatment of conditions associated with increased vascular permeability, such as pulmonary edema linked to heart failure.<sup>[3][4]</sup> The therapeutic rationale for the development of **GSK2798745** is based on the role of its molecular target, the TRPV4 ion channel, in regulating calcium influx in endothelial cells.

The TRPV4 channel is a polymodal sensor, activated by a diverse range of physical and chemical stimuli including:

- Mechanical Stress: Shear stress from blood flow and cyclic strain.
- Thermal Stimuli: Moderate heat.
- Endogenous Ligands: Arachidonic acid and its metabolites, such as 5,6- and 8,9-epoxyeicosatrienoic acids (EETs).

Upon activation, TRPV4 facilitates the influx of cations, with a notable permeability to calcium ( $\text{Ca}^{2+}$ ). The resulting increase in intracellular calcium concentration ( $[\text{Ca}^{2+}]_i$ ) triggers a cascade of downstream signaling events that modulate cellular function. In endothelial cells, TRPV4-mediated calcium influx is a key regulator of vascular permeability.

## Mechanism of Action: Inhibition of TRPV4-Mediated Calcium Influx

**GSK2798745** acts as a direct antagonist of the TRPV4 ion channel. By binding to the channel, it prevents the conformational changes necessary for ion permeation, thereby blocking the influx of calcium into the cell that is normally induced by TRPV4 agonists. This inhibitory action has been demonstrated in various preclinical models.

## Potency and Efficacy

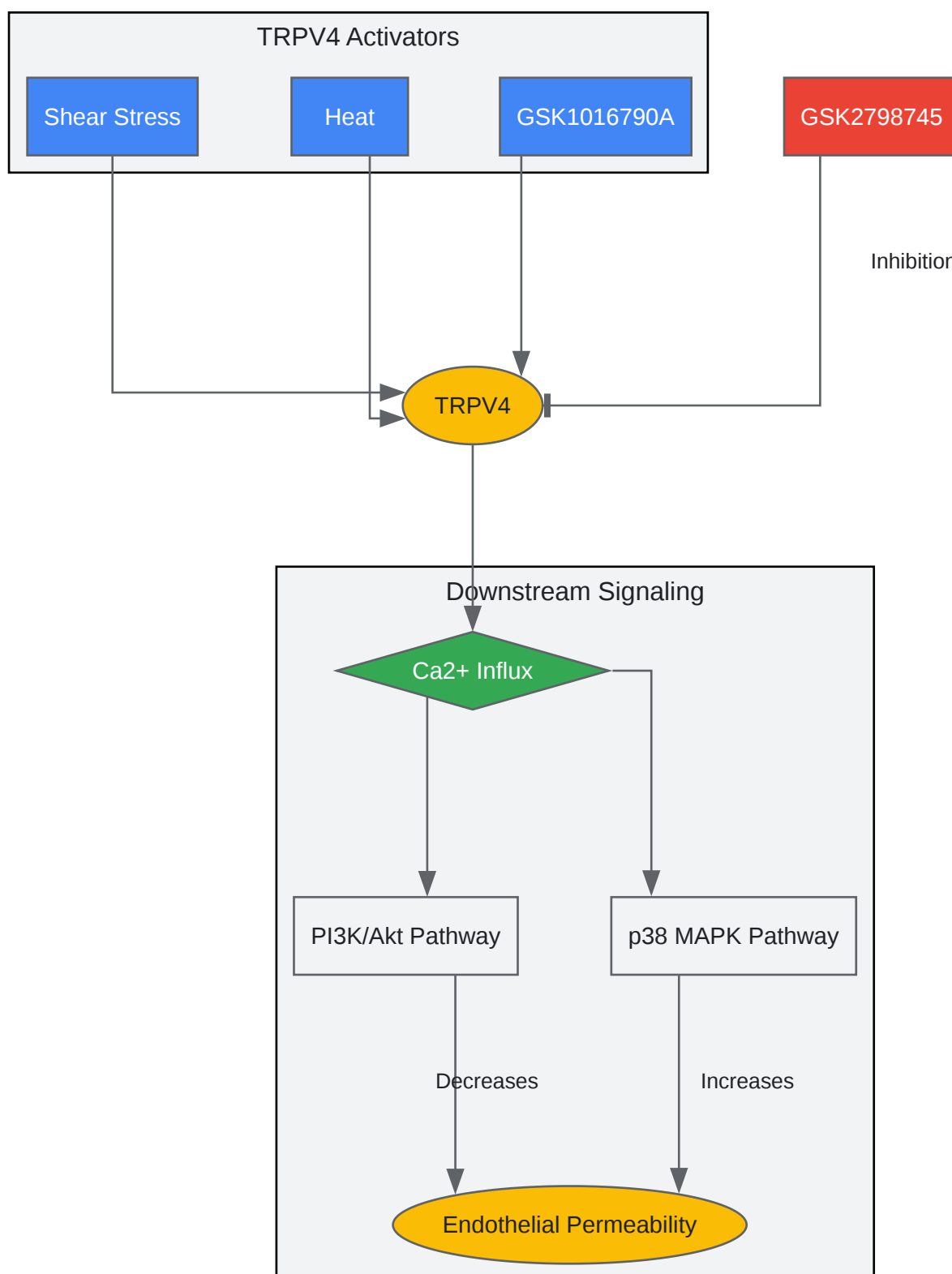
**GSK2798745** is a highly potent inhibitor of the TRPV4 channel, with inhibitory concentrations in the low nanomolar range. The half-maximal inhibitory concentration ( $\text{IC}_{50}$ ) has been determined in cellular assays using recombinant human and rat TRPV4 channels.

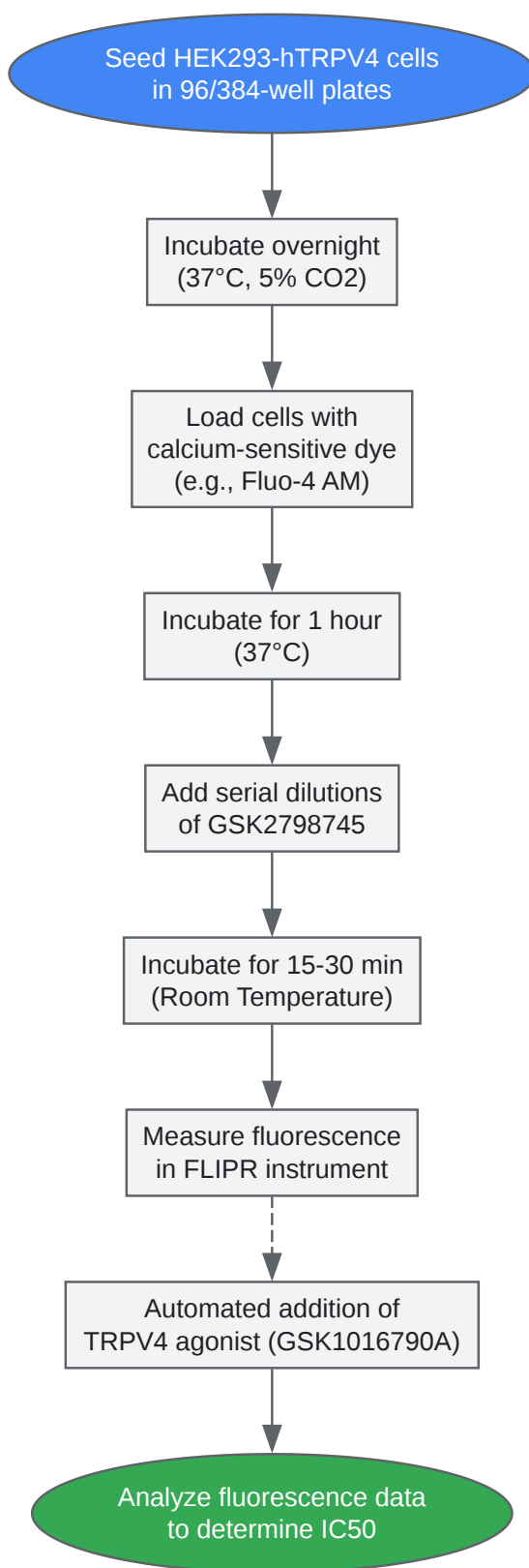
Parameter	Species	Value (nM)	Assay System
IC50	Human (hTRPV4)	1.8	FLIPR-based cellular assay
IC50	Rat (rTRPV4)	1.6	FLIPR-based cellular assay
Estimated IC50 (in vivo/ex vivo)	Human	2.1 - 3.2 ng/mL	Pharmacokinetic-pharmacodynamic (PK-PD) modeling

Table 1: In Vitro and Estimated In Vivo Potency of **GSK2798745**.[\[1\]](#)

## The Impact of **GSK2798745** on Intracellular Calcium Signaling Pathways

The inhibition of TRPV4 by **GSK2798745** has significant consequences for intracellular calcium-dependent signaling pathways. In endothelial cells, the activation of TRPV4 and subsequent calcium influx are linked to several key downstream signaling cascades that regulate vascular permeability and tone.





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